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Compound of Interest

2,3-Dihydroxymethylpyridine
Compound Name:
hydrochloride

Cat. No.: B1318712

Introduction

2,3-Dihydroxymethylpyridine hydrochloride is a substituted pyridine derivative of interest in
medicinal chemistry and drug development. As with any compound intended for these
applications, unambiguous structural confirmation and purity assessment are paramount. This
technical guide provides an in-depth analysis of the expected spectroscopic data for 2,3-
Dihydroxymethylpyridine hydrochloride, including Nuclear Magnetic Resonance (*H and 3C
NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental
spectra for this specific salt are not widely published, this guide synthesizes fundamental
spectroscopic principles and data from analogous compounds to present a robust, predictive
analysis. This approach not only offers a spectral benchmark for researchers working with this
molecule but also illustrates the deductive processes central to spectroscopic interpretation.

Molecular Structure and Spectroscopic Implications

The structure of 2,3-Dihydroxymethylpyridine hydrochloride features a pyridine ring
substituted at the 2- and 3-positions with hydroxymethyl (-CH20H) groups. The hydrochloride
salt form implies that the basic nitrogen atom of the pyridine ring is protonated, forming a
pyridinium ion with a chloride counter-ion. This protonation has significant electronic effects that
profoundly influence the spectroscopic data.
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The key structural features to consider are:

Aromatic Pyridinium Ring: The protonation of the ring nitrogen withdraws electron density
from the aromatic system, leading to a general deshielding of the ring protons and carbons in
NMR spectroscopy.

Hydroxymethyl Groups: These introduce alcohol functionalities, which are characterized by
specific stretching and bending vibrations in IR spectroscopy. The protons of the hydroxyl
groups are exchangeable and their signals in tH NMR can be broad and solvent-dependent.

Adjacent Substituents: The proximity of the two hydroxymethyl groups can lead to steric
interactions and influence hydrogen bonding, which may be reflected in the spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2,3-Dihydroxymethylpyridine hydrochloride, analysis of both 1H

and 13C NMR spectra is crucial. The spectra are typically recorded in a deuterated solvent such

as deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-de), as the compound is a salt and

likely insoluble in non-polar solvents like chloroform-d (CDCls).

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dihydroxymethylpyridine
hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20 or DMSO-ds) in a
standard 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans.
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o The residual solvent peak (e.g., HDO at ~4.79 ppm in D20) is used for chemical shift
calibration.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024
or more) may be necessary due to the lower natural abundance of 13C.

o The solvent signal (e.g., DMSO-de at 39.52 ppm) is used for calibration.

Predicted *H NMR Spectrum

The protonation of the pyridine nitrogen significantly impacts the chemical shifts of the aromatic
protons, causing them to resonate at a lower field (higher ppm) compared to the neutral
pyridine.[1]
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Predicted ) )
Proton ) ) Predicted ] Rationale and
_ Chemical Shift o Integration
Assignment Multiplicity Commentary

(Ppm)

This proton is
ortho to the
protonated
nitrogen, leading
H-6 ~8.6-8.8 Doublet (d) 1H
to strong
deshielding. It
will be split by H-
5.

Also significantly

deshielded due

to its position
H-4 ~8.3-85 Doublet (d) 1H )

relative to the

nitrogen. It will

be split by H-5.

This proton is
coupled to both
H-4 and H-6,

resulting in a

Triplet (t) or
H-5 ~7.8-8.0 Doublet of 1H

Doublets (dd
(ad) triplet or doublet

of doublets.

The methylene
protons adjacent
to the aromatic
ring and an
oxygen atom are
-CH20H (at C-2) ~49-5.1 Singlet (s) 2H expected in this
region. The
signal is a singlet
as there are no
adjacent protons

to couple with.
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-CH20H (at C-3)

Singlet (s) 2H

Similar to the
other methylene
group, but may
have a slightly
different
chemical shift
due to its

position at C-3.

Broad Singlet (br

s)

The chemical
shift of hydroxyl
protons is highly
dependent on
solvent,
concentration,
and temperature
due to hydrogen
bonding and
exchange. In
D20, this signal
will exchange
with the solvent
and may not be

observed.

N-H

Broad Singlet (br

s)

The proton on
the pyridinium
nitrogen is also
exchangeable
and its
observation
depends on the

solvent.

Predicted **C NMR Spectrum

The deshielding effect of the protonated nitrogen is also evident in the 13C NMR spectrum.
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. Predicted Chemical Shift _
Carbon Assignment Rationale and Commentary

(ppm)

The carbon atom attached to
C-2 ~150 - 155 the nitrogen is significantly
deshielded.

The other carbon atom alpha
C-6 ~145 - 148 to the nitrogen is also strongly
deshielded.

The para carbon to the
C-4 ~140 - 143 _ . .
nitrogen is also deshielded.

The chemical shift of this
C-3 ~135-138 carbon is influenced by the
attached hydroxymethyl group.

This carbon is expected to be
C-5 ~127 - 130 the most shielded of the

aromatic carbons.

Typical chemical shift for a

methylene carbon attached to

-CH20H (at C-2) ~62 - 65 o
an aromatic ring and an
oxygen atom.
Similar to the other methylene
-CH20H (at C-3) ~60 - 63 carbon, with a potentially slight

upfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

e Sample Preparation:
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o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)
(100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using

a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm™1).

Predicted IR Absorption Bands

The IR spectrum of 2,3-Dihydroxymethylpyridine hydrochloride is expected to be complex,
but key functional groups will give rise to characteristic absorption bands.[2][3][4][5]
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Wavenumber Range
(cm™)

Vibration

Intensity

Commentary

3400 - 3200

O-H stretch

Strong, Broad

The broadness is due
to intermolecular
hydrogen bonding
between the hydroxyl
groups.[4]

3100 - 3000

Aromatic C-H stretch

Medium

Characteristic of C-H
bonds on the pyridine

ring.

2950 - 2850

Aliphatic C-H stretch

Medium

From the methylene (-

CHz2) groups.

~2500

N-H stretch
(pyridinium)

Broad

The N-H stretch of the
pyridinium ion often
appears as a broad
absorption in this

region.

1630 - 1580

C=C and C=N stretch

Medium to Strong

Aromatic ring
stretching vibrations of

the pyridinium ring.

1480 - 1400

Aromatic ring stretch

Medium

Further characteristic
absorptions of the

pyridine ring.

~1420

O-H bend

Medium

In-plane bending of

the hydroxyl groups.

1050 - 1000

C-O stretch

Strong

Stretching vibration of
the primary alcohol C-
O bonds.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure. For a hydrochloride salt, the analysis is typically performed on the free base after the
loss of HCI.

Experimental Protocol: Mass Spectrometry Data
Acquisition

e Sample Introduction: The sample can be introduced via direct infusion or after separation by
liquid chromatography (LC).

« lonization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

e Analysis: The analysis is typically performed in positive ion mode to observe the protonated
molecule [M+H]*, where M is the free base (2,3-Dihydroxymethylpyridine).

e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is
recommended for accurate mass measurements.

Predicted Mass Spectrum Fragmentation

The molecular weight of the free base, 2,3-Dihydroxymethylpyridine (C7HoNO2), is 139.15
g/mol . In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]* at
m/z 140.

Fragmentation Pathway:

The fragmentation of the parent ion would likely proceed through common pathways for
benzylic alcohols.

e [M+H]* at m/z 140: The protonated molecular ion of the free base.
e m/z 122: Loss of water (H20) from the protonated molecule.

e m/z 110: Loss of formaldehyde (CH20) from the protonated molecule, a common
fragmentation for hydroxymethyl groups.

e m/z 108: Loss of methanol (CHsOH).
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e m/z 80: Further fragmentation of the pyridine ring.

The fragmentation pattern can be visualized as follows:

-H20 m/z 122
m/z 110 |—CH20 o f 1 80

Click to download full resolution via product page

[M+H]*
m/z 140

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed, predictive overview of the *H NMR, 13C NMR, IR, and
Mass Spectrometry data for 2,3-Dihydroxymethylpyridine hydrochloride. By applying
fundamental spectroscopic principles and leveraging data from analogous structures, we have
constructed a comprehensive spectral profile. This information serves as a valuable resource
for researchers in the synthesis, purification, and analysis of this compound, ensuring its
correct identification and characterization in drug discovery and development workflows. The
provided protocols and interpretations are designed to be a practical guide for laboratory work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-nmr-ir-mass-spec-of-2-3-dihydroxymethylpyridine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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